2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
Description
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a tetrahydrofuran (THF) ring substituted at the 3-position, connected via a methoxy group to a propane backbone with two methyl groups at the 2-position. Sulfonyl chlorides are reactive intermediates widely used in organic synthesis, particularly in sulfonamide formation for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-15-6-9-3-4-14-5-9/h9H,3-8H2,1-2H3 |
InChI Key |
KCFAIROXBKNERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dimethyl propane backbone. The final step involves the addition of the sulfonyl chloride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The tetrahydrofuran ring can open up and react with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The tetrahydrofuran ring and dimethyl propane backbone provide structural stability and influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three closely related analogs (Table 1):
Table 1: Structural Comparison of Sulfonyl Chloride Derivatives
Impact of Methyl Substitution
- Steric Effects : The 2,2-dimethyl substitution in the target compound introduces greater steric hindrance around the sulfonyl chloride group compared to the 2-methyl analogs. This may reduce nucleophilic attack rates in reactions, such as sulfonamide formation, but could improve stability during storage .
THF Substituent Position
- Electronic and Solubility Effects: The 3-yl THF substituent (target compound) vs. The 3-yl position may enhance solubility in polar aprotic solvents (e.g., dichloromethane) due to increased asymmetry, whereas the 2-yl analog might exhibit higher crystallinity .
Reactivity and Application Insights
Stability and Handling
- Storage and Degradation: The dimethyl substitution likely improves stability against hydrolysis compared to mono-methyl analogs, as increased steric protection around the sulfonyl chloride group reduces water accessibility. However, all sulfonyl chlorides require anhydrous storage and low-temperature handling to prevent decomposition.
Biological Activity
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. The presence of the tetrahydrofuran ring contributes to its unique properties and potential biological interactions.
Biological Activity Overview
The biological activity of sulfonyl chlorides, including this compound, often relates to their role as electrophiles in biochemical pathways. They can interact with nucleophiles such as amino acids and nucleic acids, leading to various pharmacological effects.
Antifungal Activity
Research has shown that certain regioisomers of compounds similar to this compound exhibit antifungal properties. For instance, studies on 2,2,5-tetrahydrofuran regioisomers have indicated that specific configurations can significantly enhance antifungal activity against various pathogens .
Enzyme Inhibition
Sulfonyl chlorides are also known to act as inhibitors of specific enzymes. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The inhibition of these enzymes is crucial for developing anti-inflammatory drugs .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of several sulfonamide derivatives against Candida species. The results indicated that compounds with similar structural motifs as this compound showed promising antifungal properties at micromolar concentrations .
- Enzyme Interaction : Another investigation focused on the interaction of sulfonyl chlorides with COX enzymes. The study demonstrated that these compounds could effectively inhibit COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Biological Activity Summary
Research Findings
Recent studies have highlighted the importance of the chemical structure in determining the biological activity of sulfonyl chlorides. The presence of specific functional groups and stereochemistry can greatly influence their efficacy against various biological targets.
Key Findings:
- Structural Influence : The arrangement of substituents around the sulfonamide group can dictate the compound's interaction with biological macromolecules.
- Potential Applications : Given their reactivity and ability to form stable complexes with biomolecules, these compounds may serve as lead candidates for drug development targeting fungal infections and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
